molecular formula C20H17F3N2O3S2 B2825567 3-(N-methylphenylsulfonamido)-N-(2-(trifluoromethyl)benzyl)thiophene-2-carboxamide CAS No. 1115871-49-2

3-(N-methylphenylsulfonamido)-N-(2-(trifluoromethyl)benzyl)thiophene-2-carboxamide

Cat. No. B2825567
CAS RN: 1115871-49-2
M. Wt: 454.48
InChI Key: LWEVCZMAKRIXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(N-methylphenylsulfonamido)-N-(2-(trifluoromethyl)benzyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H17F3N2O3S2 and its molecular weight is 454.48. The purity is usually 95%.
BenchChem offers high-quality 3-(N-methylphenylsulfonamido)-N-(2-(trifluoromethyl)benzyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(N-methylphenylsulfonamido)-N-(2-(trifluoromethyl)benzyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Studies have demonstrated that aromatic sulfonamide inhibitors exhibit potent inhibition against various carbonic anhydrase (CA) isoenzymes, such as hCA I, II, IV, and XII, showcasing their potential in exploring therapeutic targets for conditions involving these enzymes (Supuran, Maresca, Gregáň, & Remko, 2013).

Electrophysiological Activity

Research into N-substituted imidazolylbenzamides or benzene-sulfonamides has shown promise in the field of cardiac electrophysiology, particularly in the development of class III antiarrhythmic agents, highlighting the role of sulfonamide derivatives in modulating heart rhythm (Morgan et al., 1990).

Synthetic Chemistry Applications

Sulfonamide compounds have been pivotal in synthetic chemistry, enabling novel synthetic routes and methodologies for creating various chemical structures. For instance, the development of α-aryl/methylsulfonamidomethylphosphonates showcases the utility of sulfonamides in synthetic organic chemistry (Pallikonda & Chakravarty, 2013).

Antibacterial Activity

Sulfonamides have also been explored for their antibacterial properties, with studies synthesizing and evaluating various sulfonamide derivatives for their efficacy against bacterial strains, demonstrating the potential of sulfonamide scaffolds in the development of new antibacterial agents (Ajani et al., 2012).

Advanced Materials and Catalysis

In the field of materials science and catalysis, sulfonamide compounds have been utilized in the synthesis of advanced materials and as catalysts in chemical reactions, indicating their versatility and importance beyond biological applications (Hazra et al., 2016).

properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-[[2-(trifluoromethyl)phenyl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O3S2/c1-25(30(27,28)15-8-3-2-4-9-15)17-11-12-29-18(17)19(26)24-13-14-7-5-6-10-16(14)20(21,22)23/h2-12H,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEVCZMAKRIXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NCC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(N-methylbenzenesulfonamido)-N-{[2-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.